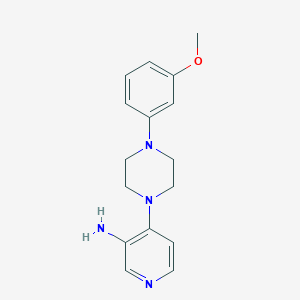![molecular formula C16H15N3O2S B107120 3-(4-モルホリノ-4-イルチエノ[3,2-d]ピリミジン-2-イル)フェノール CAS No. 371943-05-4](/img/structure/B107120.png)
3-(4-モルホリノ-4-イルチエノ[3,2-d]ピリミジン-2-イル)フェノール
説明
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol (MTDP) is a phenolic compound that has been studied for its potential applications in the scientific research field. MTDP has been found to possess antioxidant, anti-inflammatory, and antifungal activities, making it a promising candidate for use in the laboratory.
科学的研究の応用
生化学における構造解析
この化合物は、タンパク質の構造解析に使用されてきた。 例えば、ヒトPIK3C3の結晶構造解析に使用された . このタンパク質は、細胞の成長、増殖、分化、運動性、生存、細胞内トラフィッキングなどの細胞機能に重要な役割を果たす、ホスホイノシチド3-キナーゼ(PI3K)ファミリーの一部である .
創薬と開発
この化合物は、創薬と開発において潜在的な用途を有する。 パーキンソン病の治療のための薬物の前臨床プロファイリングに使用されてきた . パーキンソン病に関連するタンパク質である、ロイシンリッチリピートキナーゼ2(LRRK2)との化合物の相互作用が研究されてきた .
薬理学研究
薬理学研究では、化合物のさまざまなタンパク質や酵素との相互作用を研究して、その潜在的な治療効果を理解できる。 たとえば、PIK3C3タンパク質との相互作用は、新しい薬物の開発についての洞察を提供する可能性がある .
分子生物学
分子生物学では、この化合物は、タンパク質の機能と構造を研究するために使用できる。 たとえば、PIK3C3タンパク質の研究に使用され、その構造と機能に関する貴重な洞察を提供した .
細胞生物学
細胞生物学では、この化合物は、PIK3C3などのタンパク質によって調節される細胞内トラフィッキングなどの細胞プロセスを研究するために使用できる .
遺伝子研究
この化合物は、遺伝子研究にも使用できる。 たとえば、PIK3C3などのタンパク質の変異の影響を研究するために使用できる .
作用機序
Target of Action
The primary target of the compound “3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol” is the Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) . PIK3C3 is a class III member of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in intracellular vesicular trafficking and autophagy.
Mode of Action
The compound binds to the PIK3C3 protein, as evidenced by the crystal structure of human PIK3C3 in complex with this compound
Biochemical Pathways
The PIK3C3 protein is involved in the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors . By interacting with PIK3C3, the compound could potentially affect this pathway and its downstream effects, including cell growth, proliferation, and survival.
生化学分析
Biochemical Properties
The compound 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol has been shown to interact with the enzyme Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) in Homo sapiens . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371943-05-4 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















